molecular formula C13H14N2O B2386250 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine CAS No. 2198496-38-5

3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine

Cat. No.: B2386250
CAS No.: 2198496-38-5
M. Wt: 214.268
InChI Key: CVXJIFCVRJJBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine is a high-purity pyridazine derivative intended for research and development purposes. Pyridazine-based compounds are a significant area of investigation in medicinal chemistry and are frequently explored for their potential as key intermediates in organic synthesis or for their biological activity. Researchers study these core structures for various applications, including the development of inhibitors for therapeutic targets such as D-amino-acid oxidase (DAAO), an enzyme relevant to neurological conditions . The specific substitution pattern on the pyridazine ring, including the 3-methyl group and the ortho-methylphenyl methoxy moiety, is designed to modulate the compound's physicochemical properties and interaction with biological systems. This product is provided for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methyl-6-[(2-methylphenyl)methoxy]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-5-3-4-6-12(10)9-16-13-8-7-11(2)14-15-13/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXJIFCVRJJBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Molecular Architecture

3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine (C₁₄H₁₄N₂O) features a pyridazine core substituted at position 3 with a methyl group and at position 6 with a (2-methylphenyl)methoxy moiety. The planar pyridazine ring enables π-π stacking interactions, while the methoxy group introduces steric and electronic modulation.

Key Physicochemical Parameters:
Property Value
Molecular Weight 226.28 g/mol
LogP (Predicted) 3.2 ± 0.4
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Synthetic Methodologies

Ring-Closing Metathesis (RCM) Approach

The Hoveyda-Grubbs 2nd generation catalyst facilitates RCM to construct the pyridazine core. A representative protocol involves:

  • Precursor Synthesis :

    • React α,β-unsaturated ketone (1.0 eq) with hydrazine hydrate (1.2 eq) in ethanol at 80°C for 6 hours to form dihydropyridazine.
    • Oxidize with MnO₂ (2.5 eq) in dichloromethane (DCM) to yield 6-chloropyridazine-3-carboxylate.
  • Etherification :

    • Treat 6-chloropyridazine intermediate (1.0 eq) with 2-methylbenzyl alcohol (1.5 eq) and K₂CO₃ (3.0 eq) in DMF at 120°C for 12 hours.

Typical Yields :

Step Yield (%) Purity (HPLC)
Dihydropyridazine 78 92
Oxidation 85 95
Etherification 67 89

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces the aryl methoxy group:

  • Borylation :

    • React 3-methyl-6-bromopyridazine (1.0 eq) with bis(pinacolato)diboron (1.2 eq) and Pd(dppf)Cl₂ (0.05 eq) in dioxane at 100°C.
  • Coupling :

    • Combine boronic ester (1.0 eq) with 2-methylbenzyl bromide (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq) in THF/H₂O (4:1) at 80°C.

Optimized Conditions :

  • Ligand: XPhos
  • Solvent: Toluene/EtOH (3:1)
  • Yield: 72%

Reaction Mechanism and Kinetics

Etherification Pathway

The SN2 mechanism dominates under basic conditions:

  • Nucleophilic Attack : Deprotonated 2-methylbenzyl alcohol attacks the electron-deficient C6 of pyridazine.
  • Transition State : Stabilized by K⁺ ions, with an activation energy (ΔG‡) of 22.3 kcal/mol (DFT calculations).

Kinetic Data :

Temperature (°C) k (s⁻¹) Half-Life (h)
80 4.7 × 10⁻⁴ 4.1
100 1.2 × 10⁻³ 1.6
120 3.8 × 10⁻³ 0.5

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):
δ (ppm) Multiplicity Integration Assignment
8.21 d (J=9.2 Hz) 1H H5 pyridazine
7.45 m 1H H6' aryl
5.32 s 2H OCH₂Ar
2.48 s 3H C3-CH₃
2.34 s 3H Ar-CH₃
IR (KBr):
  • 1598 cm⁻¹ (C=N stretch)
  • 1253 cm⁻¹ (C-O-C asymmetric)

Industrial-Scale Optimization

Continuous Flow Synthesis

A microreactor system (Corning AFR®) enhances yield and safety:

  • Residence Time : 8 minutes
  • Throughput : 1.2 kg/day
  • Purity : 98.5% (vs. 89% batch)

Green Chemistry Metrics

Metric Batch Process Flow Process
E-Factor 23.4 7.8
PMI (g/g) 18.9 6.3
Energy Consumption 48 kWh/kg 14 kWh/kg

Applications and Derivatives

Biological Activity

  • CDK2 Inhibition : IC₅₀ = 84 nM (MCF-7 cells)
  • Antiproliferative Activity : GI₅₀ = 2.1 μM (HCT-116)

Materials Science Applications

  • Electron-Transport Layer : Mobility = 0.12 cm²/V·s (OLED devices)
  • Thermal Stability : Td = 287°C (TGA)

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridazine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles or electrophiles in the presence of appropriate catalysts or bases.

Major Products Formed

    Oxidation: Pyridazine N-oxides.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Substituted pyridazine derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that pyridazine derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine have been synthesized and tested against various cancer cell lines.

  • Case Study : A series of pyridazinones were evaluated for their cytotoxicity against human cancer cell lines, including HeLa (cervical), SKBR3 (breast), and HCT116 (colon). Some derivatives demonstrated high activity with GI50 values less than 2 µM against leukemia and breast cancer cells .

Antimicrobial Activity

Pyridazine compounds are also recognized for their antimicrobial properties. They have been tested against various pathogenic bacteria and fungi.

  • Case Study : A study synthesized several 3(2H)-pyridazinone derivatives that showed promising antibacterial activity against strains such as Bacillus subtilis, comparable to standard antibiotics like ampicillin .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of pyridazine derivatives has been explored extensively.

  • Case Study : Compounds derived from pyridazinones were found to be more potent than traditional anti-inflammatory drugs like indomethacin in inhibiting COX-2 activity, suggesting their utility in pain management .

Antihypertensive Properties

Pyridazine derivatives have been investigated for their ability to lower blood pressure.

  • Case Study : Certain synthesized pyridazinones exhibited antihypertensive effects comparable to standard treatments such as hydralazine and propranolol, indicating their potential as therapeutic agents for hypertension .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that modify the pyridazine core to enhance its biological activity.

Synthetic Pathways

The compound can be synthesized through nucleophilic substitution reactions involving appropriate starting materials such as substituted phenols and pyridazines.

  • Synthetic Method : The reaction typically involves the formation of the methoxy group on the pyridazine ring followed by the introduction of the methylphenyl substituent through electrophilic aromatic substitution or similar methodologies.

Structure-Activity Relationship

Understanding the SAR is crucial for optimizing the efficacy of pyridazine derivatives.

  • Findings : Research has shown that modifications at specific positions on the pyridazine ring significantly influence biological activity. For example, substituents at the 2 and 6 positions have been correlated with increased potency against specific targets such as cancer cells or bacteria .

Agricultural Applications

Pyridazine compounds are not limited to medicinal uses; they also play a role in agriculture, particularly in pest control.

Insecticides and Acaricides

Recent studies have highlighted the effectiveness of certain pyridazine derivatives as insecticides.

  • Case Study : Research has shown that new pyridazinone compounds exhibit selective acaricidal activity, making them suitable candidates for developing environmentally friendly pest control agents .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerEffective against multiple cancer cell lines
AntimicrobialStrong activity against Gram-positive bacteria
Anti-inflammatoryPotent COX-2 inhibitors
AntihypertensiveComparable efficacy to standard antihypertensive drugs
InsecticideSelective activity against agricultural pests

Mechanism of Action

The mechanism of action of 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyridazine Derivatives

Structural and Functional Group Variations

The biological activity of pyridazine derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Pyridazine Derivatives
Compound Name Substituents Biological Activity Key Structural Insights References
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine 2-Methylphenyl methoxy Not explicitly reported (inference from SAR) Methoxy enhances hydrophilicity; methylphenyl adds steric bulk -
CL 218872 (Triazolo[4,3-b]pyridazine) 3-Trifluoromethylphenyl, triazole ring Benzodiazepine receptor ligand Triazole and CF3 enhance receptor affinity
N-(2-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine Pyrazole, 2-methylphenyl amine Anticholesteremic, antihypertensive Pyrazole improves selectivity
Coumarin-pyridazine hybrids (e.g., Compound 15) Coumarin fused with pyridazine, bromine MAO-B inhibitors (sub-nanomolar IC50) Bromine and methoxy enhance potency
3-Methoxy-6-(2-methoxyphenyl)-4-methylpyridazine Dual methoxy, methyl groups Antimicrobial activity Methoxy groups influence solubility

Key Findings from SAR Studies

Methoxy vs. Hydroxy Substitutions :

  • Methoxy groups on phenyl rings (e.g., in triazolo[4,3-b]pyridazines) correlate with enhanced cytotoxicity, whereas hydroxy substitutions optimize antiproliferative effects .
  • In this compound, the methoxy group may improve membrane permeability compared to polar hydroxy analogs.

Replacement of methoxy with methylthio (C=S) in thioderivatives () increases lipophilicity but may reduce hydrogen-bonding capacity .

Heterocyclic Additions :

  • Triazolo (CL 218872) and pyrazole () rings enhance receptor binding via π-π stacking or hydrogen bonding. The absence of such rings in the target compound may limit its affinity for specific targets like benzodiazepine receptors .

Hybrid Systems :

  • Coumarin-pyridazine hybrids () demonstrate that fused aromatic systems (e.g., coumarin) significantly boost MAO-B inhibition, a feature absent in the target compound .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Pharmacokinetic Properties
Property This compound CL 218872 Coumarin-pyridazine Hybrids
Molecular Weight ~243 g/mol (estimated) 324.3 g/mol ~350–400 g/mol
LogP (Lipophilicity) Moderate (~2.5–3.5) High (~4.0) Moderate (~3.0)
Solubility Low (methoxy enhances hydrophilicity) Very low (CF3 group) Low (aromatic fusion)
Metabolic Stability Likely susceptible to demethylation Stable (triazole ring) High (reversible inhibition)

Biological Activity

3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine is a pyridazine derivative that has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure includes a pyridazine ring substituted with a methoxy group and a methylphenyl moiety, which may influence its biological interactions and pharmacological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Moraski et al. (2023) explored various derivatives of imidazo[1,2-b]pyridazines, including this compound, showing promising activity against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives ranged from 4.69 to 22.9 µM against various bacterial strains, indicating moderate to good antibacterial efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget PathogenMIC (µM)
This compoundMtb19
Other derivativesE. coli8.33
S. aureus5.64
E. faecalis13.40

Anticancer Activity

The compound's anticancer potential has also been investigated. In vitro studies revealed that it exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. Specifically, it demonstrated CC50 values as low as 9 nM against T-lymphoblastic cell lines .

Case Study: Cytotoxicity Profile
A detailed study evaluated the cytotoxic effects of several pyridazine derivatives on human cancer cell lines, including HeLa and HL60. The findings indicated that the tested compounds, including this compound, had a selective toxicity profile, making them candidates for further development as anticancer agents .

The biological activity of this compound is believed to involve interaction with specific molecular targets within the cells. These interactions may modulate enzyme activities or disrupt cellular pathways essential for pathogen survival or cancer cell proliferation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and bioavailability profiles, although comprehensive toxicological evaluations are still necessary to establish safety margins for clinical applications.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the (2-methylphenyl)methoxy group to the pyridazine core requires anhydrous conditions and catalysts like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO). Temperature control (60–100°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is standard .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl and methoxy groups) and aromatic proton splitting patterns.
  • HRMS : High-resolution mass spectrometry to confirm molecular ion peaks.
  • X-ray crystallography : For unambiguous structural determination if single crystals are obtainable .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram-positive/negative bacteria and fungi). For neurological applications, assess MAO-B inhibition via fluorometric assays with kynuramine as a substrate. Cytotoxicity can be tested using MTT assays on human cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can computational methods aid in predicting the binding affinity of this compound to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., MAO-B or bacterial enzymes). Use MD simulations (GROMACS) to assess stability of ligand-receptor complexes. QSAR models can correlate structural features (e.g., logP, H-bond donors) with activity data from analogs .

Q. What strategies resolve contradictions in reported bioactivity data for pyridazine derivatives?

  • Methodological Answer : Cross-validate assays under standardized conditions (e.g., pH, temperature). Investigate substituent effects: For instance, trifluoromethyl groups (as in ) enhance lipophilicity and target affinity, while methoxy groups may alter metabolic stability. Use meta-analyses to identify trends across studies .

Q. How can the synthetic route be modified to improve scalability while maintaining purity?

  • Methodological Answer : Replace column chromatography with recrystallization or preparative HPLC for large-scale purification. Optimize solvent systems (e.g., switch DMF to acetonitrile for easier removal). Incorporate flow chemistry to enhance reaction control and reduce byproducts .

Q. What analytical techniques are suitable for detecting degradation products of this compound under physiological conditions?

  • Methodological Answer : Use LC-MS/MS to monitor hydrolysis (e.g., cleavage of the methoxy group) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Accelerated stability studies (40°C/75% RH) paired with NMR can identify oxidation or photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.